molecular formula C12H10N2O5S B15263595 N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide

N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide

Cat. No.: B15263595
M. Wt: 294.29 g/mol
InChI Key: BNVSERVWWBUAQK-UHFFFAOYSA-N
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Description

N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of N-phenylbenzene-1-sulfonamide followed by the introduction of a hydroxyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds.

    Substitution: The sulfonamide group can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide: Unique due to its specific structural features and functional groups.

    N-hydroxy-4-nitro-N-phenylbenzene-2-sulfonamide: Similar structure but different position of the sulfonamide group.

    N-hydroxy-4-nitro-N-phenylbenzene-3-sulfonamide: Another isomer with variations in the position of functional groups.

Uniqueness

This compound stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties

Properties

Molecular Formula

C12H10N2O5S

Molecular Weight

294.29 g/mol

IUPAC Name

N-hydroxy-4-nitro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C12H10N2O5S/c15-13(16)10-6-8-12(9-7-10)20(18,19)14(17)11-4-2-1-3-5-11/h1-9,17H

InChI Key

BNVSERVWWBUAQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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